![molecular formula C24H27N5O3S B2481664 N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide CAS No. 1115931-91-3](/img/structure/B2481664.png)
N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
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Description
N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxicity and Metabolic Activation
Compounds containing piperazine and pyrazine rings, such as 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, have been studied for their pharmacological potential and metabolic pathways. These studies reveal the compound's genotoxicity potential through bioactivation, highlighting the importance of understanding the metabolic fate and interaction with DNA of such molecules. For example, Kalgutkar et al. (2007) investigated the genotoxicity of a 5-HT2C receptor agonist, revealing a metabolism-dependent increase in reverse mutations and a bioactivation pathway leading to DNA covalent binding. This study underscores the critical role of metabolic studies in assessing the safety profile of new chemical entities (Kalgutkar et al., 2007).
Anticonvulsant Activity
Research into new kojic acid derivatives with substituted piperazine groups has identified compounds with significant anticonvulsant properties. Aytemir et al. (2010) synthesized a series of compounds and evaluated their anticonvulsant activities, demonstrating the potential of specific molecular modifications to enhance therapeutic efficacy without detailing specific drug applications or dosage (Aytemir, E. Septioğlu, & Ü. Çalış, 2010).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-20-9-5-3-7-18(20)27-22(30)17-33-24-23(25-11-12-26-24)29-15-13-28(14-16-29)19-8-4-6-10-21(19)32-2/h3-12H,13-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJSQBWMSBDOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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